3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide is not well understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and bacteria.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide can induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide in lab experiments is its potential as a new drug candidate. However, its limited availability and high cost may pose challenges for researchers. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide. One direction is to investigate its potential as an antitumor agent in vivo. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, more studies are needed to determine its safety and efficacy as an antibacterial and antifungal agent.
In conclusion, 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide has potential applications in various fields, including medicinal chemistry and microbiology. While its mechanism of action is not well understood, studies have shown that it has antitumor, antibacterial, and antifungal activity. Further research is needed to explore its potential as a new drug candidate and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide involves the reaction of 6-chloropyrazine-2-carboxylic acid with N-(tert-butoxycarbonyl)-3-aminopyrrolidine. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group, leading to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its antitumor activity. It has also been studied for its potential as an antibacterial and antifungal agent.
Eigenschaften
CAS-Nummer |
115087-91-7 |
---|---|
Produktname |
3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide |
Molekularformel |
C18H30ClN7O |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
3-amino-5-(azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H30ClN7O/c19-14-16(24-15(20)13(23-14)17(27)25-18(21)22)26-11-9-7-5-3-1-2-4-6-8-10-12-26/h1-12H2,(H2,20,24)(H4,21,22,25,27) |
InChI-Schlüssel |
HDKCYEOARZXCLR-UHFFFAOYSA-N |
SMILES |
C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Andere CAS-Nummern |
115087-91-7 |
Synonyme |
3-amino-5-(1-azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyraz ine-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.